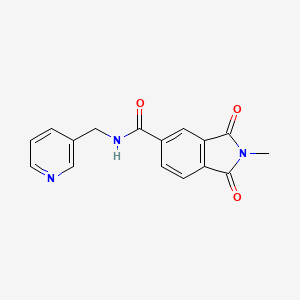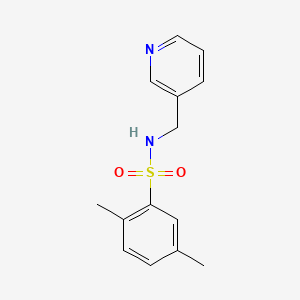
2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria. This compound has been shown to target specific pathways and signaling molecules, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide can induce apoptosis in cancer cells, inhibit viral replication, and kill bacteria. This compound has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. However, this compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
Future research on 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide could focus on the development of new drug formulations with improved solubility and reduced toxicity. Other areas of research could include the identification of new targets for this compound and the elucidation of its mechanism of action in different cell types and disease models. Additionally, the potential use of this compound in combination with other drugs or therapies could also be explored.
Synthesis Methods
The synthesis of 2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide involves the reaction of 3-aminomethylpyridine with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methyl iodide to yield the final compound.
Scientific Research Applications
2-methyl-1,3-dioxo-N-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Research has shown that this compound has anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-methyl-1,3-dioxo-N-(pyridin-3-ylmethyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-19-15(21)12-5-4-11(7-13(12)16(19)22)14(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNQTEKBDKZUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)
![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)